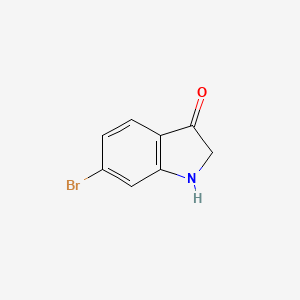

6-Bromoindolin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6BrNO |

|---|---|

Molecular Weight |

212.04 g/mol |

IUPAC Name |

6-bromo-1,2-dihydroindol-3-one |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-6-7(3-5)10-4-8(6)11/h1-3,10H,4H2 |

InChI Key |

OWYSVEDQOBNXQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C2=C(N1)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Strategies for 6 Bromoindolin 3 One and Its Derivatization

Direct Synthesis of 6-Bromoindolin-3-one Precursors

The synthesis of 6-bromoindolin-3-one typically involves the selective bromination of an indoline (B122111) derivative. Achieving the desired regioselectivity, specifically at the C-6 position of the aromatic ring, is crucial.

The introduction of a bromine atom onto the indoline scaffold, particularly at the C-6 position, is commonly achieved through electrophilic aromatic substitution reactions. Various brominating agents and reaction conditions can be employed to achieve this transformation. For instance, direct bromination of indoline or protected indoline derivatives using reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in suitable organic solvents like dichloromethane (B109758) or chloroform (B151607) can yield brominated products . The regioselectivity of bromination can be influenced by the nature of substituents on the indoline ring and the reaction conditions employed. For example, the presence of electron-withdrawing groups can direct electrophilic attack to specific positions chemicalpapers.com. Methods involving sequential bromination-aromatization sequences on indoline precursors have also been developed to achieve specific bromination patterns on the indole (B1671886) core researchgate.net.

Total Synthesis Applications Utilizing 6-Bromoindolin-3-one as a Key Intermediate

6-Bromoindolin-3-one serves as a pivotal intermediate in the total synthesis of several complex natural products, notably alkaloids isolated from marine organisms. Its utility lies in its ability to undergo further transformations to build the characteristic ring systems and substituents of these bioactive compounds.

6-Bromoindolin-3-one has been instrumental in the efficient total synthesis of several Flustra alkaloids, including Flustramines A and C, and Flustramide A. These syntheses often employ a series of key domino reactions, such as olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC) researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org.

For instance, the total synthesis of (±)-Flustramine C typically commences with 6-bromoindolin-3-one, which is transformed through a five-step sequence via a key intermediate (13a) researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org. This intermediate then undergoes further reactions, including olefination, isomerization, and Claisen rearrangement, followed by reductive cyclization to construct the pyrrolo[2,3-b]indole (B14758588) core. (±)-Flustramine A is often synthesized by the reduction of Flustramide A, which itself is prepared through a similar five-step pathway from the same key intermediate researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org. The synthesis of (±)-Debromoflustramine A follows a comparable route, utilizing a debrominated analogue of the key intermediate researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org. Enantioselective syntheses of these alkaloids often involve optical resolution of key intermediates or the use of chiral auxiliaries rsc.orgrsc.org.

Table 1: Synthesis of Flustra Alkaloids Utilizing 6-Bromoindolin-3-one

| Target Alkaloid | Key Intermediate from 6-Bromoindolin-3-one | Approximate Number of Steps | Key Reactions/Methodologies | Citation(s) |

| (±)-Flustramine C | 13a | 5 | Domino OIC, Reductive Cyclization (RC) | researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org |

| (±)-Flustramine A | 13a (via Flustramide A) | ~5 (from 13a) | Reduction of Flustramide A | researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org |

| (±)-Flustramide A | 13a | ~5 (from 13a) | Domino OIC, Reductive Cyclization (RC) | researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org |

| (±)-Debromoflustramine A | 13b | Similar to Flustramine C | Domino OIC, Reductive Cyclization (RC), Optical Resolution (for enantiomers) | researchgate.netnih.govacs.orgcapes.gov.bracs.orgacs.orgdntb.gov.uaacs.org |

6-Bromoindolin-3-one also plays a significant role in the total synthesis of bis-indole alkaloids, such as Dragmacidin C. The first total synthesis of Dragmacidin C involved the Wittig olefination of 6-bromoindolin-3-one with a suitable phosphonium (B103445) ylide, followed by an azide (B81097) reaction, reduction of the azide ester, and subsequent protection researchgate.net. Further transformations, including condensation and cyclization steps, lead to the formation of the Dragmacidin C structure. Other related bis-indole alkaloids, like Dragmacidin B and trans-Dragmacidin C, have also been accessed through formal total syntheses that utilize strategies maintaining the 6-bromoindole (B116670) moiety caltech.educaltech.edu.

Table 2: Synthesis of Dragmacidin C Utilizing 6-Bromoindolin-3-one

| Step | Reaction Description | Reagents/Conditions (General) | Product/Intermediate | Citation(s) |

| 1 | Wittig olefination | 6-Bromoindolin-3-one, appropriate phosphonium ylide | Olefin intermediate | researchgate.net |

| 2 | Azide reaction | Azide source (e.g., TMS-N₃) | Azide intermediate | researchgate.net |

| 3 | Reduction of azide ester | Ph₃P, H₂O | Amino intermediate | researchgate.net |

| 4 | Protection | Boc₂O, NaHCO₃ | Boc-protected amino intermediate | researchgate.net |

| 5 | Further transformations (e.g., condensation, cyclization, reduction) to form Dragmacidin C | Various reagents and conditions depending on specific route | Dragmacidin C | researchgate.net |

Functionalization and Derivatization of 6-Bromoindolin-3-one and Related Scaffolds

The reactivity of 6-bromoindolin-3-one allows for further functionalization, expanding its utility as a synthetic precursor.

A notable functionalization of 6-bromoindolin-3-one involves electrophilic bromination at the C-2 position of the indolinone ring. This reaction is often a critical step in the synthesis of various natural products, including the Flustra alkaloids. For example, the bromination of 6-bromoindolin-3-one at the C-2 site, followed by substitution with prenyl alcohol in the presence of molecular sieves, yields a key intermediate in the synthesis of Flustramine C researchgate.netacs.org. This transformation highlights the ability to selectively functionalize the C-2 position of the indolinone core, enabling the introduction of further substituents and the construction of more complex ring systems.

Compound List:

6-Bromoindolin-3-one

Flustramine A

Flustramine C

Flustramide A

Debromoflustramine A

Dragmacidin C

Indoline

Indole

N-bromosuccinimide (NBS)

Flustra alkaloids

Acetylation Reactions

Acetylation is a common functionalization strategy to modify the properties and reactivity of indolinone derivatives. For instance, the synthesis of 1-acetyl-6-bromoindolin-3-one has been reported. One method involves the treatment of a precursor, 1-acetyl-6-bromo-3-hydroxy-2-methoxyindoline, with tin tetrachloride, yielding 1-acetyl-6-bromoindolin-3-one molaid.com. Another related study details the synthesis of N-acetylindolin-3-ones, such as 1-Acetyl-5-bromoindolin-3-one, through the treatment of indoxyl acetates with sulfuric acid rsc.org. Additionally, 1-acetyl-2-bromo-3-indolinone has been utilized in nucleophilic substitution reactions researchgate.net.

Wittig Olefination Strategies

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) olefination, are powerful tools for carbon-carbon double bond formation and have been applied in the synthesis of complex natural products derived from 6-bromoindolin-3-one. For example, the total synthesis of dragmacidin C involved the Wittig olefination of 6-bromoindolin-3-one with a phosphonium ylide researchgate.net. Similarly, the synthesis of flustramine C utilized a Horner-Wadsworth-Emmons olefination of a derivative of 6-bromoindolin-3-one, followed by tandem olefination, isomerization, Claisen rearrangement, and deacetylation molaid.comresearchgate.net.

Multi-component Reactions for Complex Indolinone Scaffolds

Multi-component reactions (MCRs) are highly efficient for constructing complex molecular architectures in a single pot, making them invaluable in medicinal chemistry. Indolinone scaffolds, including bis-indolinones, can be synthesized through various MCRs. For instance, 3,3-bis(1H-indole-3-yl)-2-indolinone derivatives are typically prepared via acid-catalyzed condensation of isatin (B1672199) derivatives with indoles . Palladium-catalyzed carbonylation reactions have also been employed for the synthesis of spirocyclic and bis-indolinones, with potential for further derivatization via remaining aryl bromide functionalities thieme-connect.com. Furthermore, organocatalytic asymmetric Mannich reactions of N-acetylindolin-3-ones with isatin N-Boc ketimines have been developed for the synthesis of 2,3′-connected bis-indolinones, generating vicinal diamine units and new stereocenters thieme-connect.com.

N-Alkylation of Brominated Indolinone Derivatives

The N-alkylation of brominated indolinone derivatives, particularly 6-bromoindoline-2,3-dione (6-bromoisatin), is a significant pathway for generating diverse chemical libraries. These reactions are often carried out under phase-transfer catalysis (PTC) conditions. For example, ten new N-alkylated 6-bromoindoline-2,3-dione derivatives have been synthesized by reacting 6-bromoisatin (B21408) with various alkylating agents (e.g., benzyl (B1604629) bromide, propargyl bromide, ethyl bromide) in the presence of tetra-n-butylammonium bromide (TBAB) as a catalyst and potassium carbonate (K2CO3) as a base in DMF bozok.edu.trresearchgate.net. Similar N-alkylation strategies using alkyl halides or benzyl chloride with K2CO3 in DMF have been reported for isatin and 5-bromoisatin (B120047) derivatives ksu.edu.sa.

Metal-Catalyzed Coupling Reactions in Brominated Indolinone Synthesis

Metal-catalyzed coupling reactions offer versatile routes to functionalize brominated indolinones. Palladium catalysis plays a pivotal role in many of these transformations. For example, palladium-catalyzed Sonogashira coupling reactions have been used to couple 6-bromoindoline-2,3-dione with ethynylbenzene derivatives acs.org. Palladium-catalyzed carbonylation reactions have also been utilized for the synthesis of spirocyclic and bis-indolinones, where the aryl bromide moiety can serve as a handle for subsequent palladium-catalyzed transformations thieme-connect.com. While specific examples of "palladium-catalyzed allylic amidination" directly involving 6-bromoindolin-3-one are not explicitly detailed in the provided search results, related palladium-catalyzed allylic amination and imidoylation reactions leading to indolamines have been reported, highlighting the utility of palladium in forming C-N bonds in indole-related systems mdpi.com.

Alkoxylation Reactions for Substituted Oxindoles

The alkoxylation of oxindole (B195798) derivatives, particularly those bearing a halogen at the 3-position, provides access to valuable 3-alkoxylated-2-oxindoles. A highly enantioselective alkoxylation of 3-bromo-3-substituted 2-oxindoles with alcohols has been achieved using a chiral Ni(II)/N,N'-dioxide complex, yielding enantioenriched 3-alkyl 3-alkyloxy-2-oxindoles scilit.comresearchgate.net. Furthermore, direct alkoxylation of 3-halooxindoles using alcohols as both substrates and solvents in the presence of a catalytic amount of base offers an environmentally benign method for synthesizing multisubstituted 3-alkoxylated-2-oxindoles researchgate.netmdpi.com.

Mechanistic Studies and Reaction Pathway Elucidation

Domino Reactions and Cascade Processes

Domino and cascade reactions, which involve a sequence of two or more bond-forming events occurring in a single operation, are highly valued for their efficiency and atom economy. 6-Bromoindolin-3-one has been identified as a key starting material in synthetic strategies employing such processes, notably in the total synthesis of Flustra alkaloids.

One significant application involves a sequence that integrates Olefination-Isomerization-Claisen Rearrangement (OIC) and Reductive Cyclization (RC) . In the synthesis of Flustramine C, a key intermediate is derived from 6-Bromoindolin-3-one. This intermediate undergoes a series of transformations that exemplify cascade reactivity:

Olefination-Isomerization-Claisen Rearrangement (OIC): A crucial step in the synthesis of Flustramine C involves the Horner-Wadsworth-Emmons olefination, followed by isomerization and a Claisen rearrangement. This sequence transforms a precursor derived from 6-Bromoindolin-3-one into a more complex structure, setting the stage for subsequent cyclization. researchgate.netacs.org

Reductive Cyclization (RC): Following the OIC sequence, a selective reduction of a nitrile group, coupled with an intramolecular cyclization, leads to the formation of the pyrroloindole core. This reductive cyclization step is vital for assembling the polycyclic framework of the target alkaloids. researchgate.netacs.org

Table 1: Cascade Synthesis of Flustramine Precursor

| Step | Transformation | Key Intermediate/Product | Citation(s) |

| 1 | Initial transformation/functionalization of 6-bromoindolin-3-one | Intermediate 127 | researchgate.net |

| 2 | Olefination-Isomerization-Claisen Rearrangement (OIC) | Intermediate 128 | researchgate.netacs.org |

| 3 | Selective nitrile reduction and cyclization (Reductive Cyclization - RC) | Pyrroloindole 129 | researchgate.netacs.org |

Catalytic Approaches and Their Mechanistic Insights

While specific mechanistic details for bimetal-catalyzed isocyanide insertion involving 6-Bromoindolin-3-one were not explicitly detailed in the reviewed literature, catalytic strategies are fundamental to modern organic synthesis. Related research on bromoindoline scaffolds highlights various catalytic methodologies:

Palladium-Catalyzed C–H/N–H Coupling: In the synthesis of related difluorinated indolinone derivatives, palladium catalysis has been employed for C–H/N–H coupling, indicating the utility of transition metals in forming the indoline (B122111) ring system.

Electrocatalytic Asymmetric Bromocyclization: Studies on 3-bromoindoline structures have demonstrated the efficacy of electrocatalytic methods combined with chiral anion phase-transfer catalysis for asymmetric bromocyclization, achieving high enantioselectivity. nih.gov

Base-Catalyzed Isomerization: Research on aryl halide isomerization has shown that base catalysis can facilitate the migration of halogens, for instance, enabling the 4-selective substitution of 3-bromopyridines via pyridyne intermediates. rsc.org

Electron Donor-Acceptor (EDA) Complexes: Mechanistic investigations into light-driven reactions have explored the use of EDA complexes, where donor molecules (like certain bromoindoline derivatives) interact with acceptors to generate reactive intermediates under mild conditions. researchgate.net

These examples underscore the broad applicability of catalysis in functionalizing and transforming indoline and related heterocyclic systems.

Stereochemical Control and Stereoselective Synthesis

Achieving precise stereochemical control is paramount in the synthesis of biologically active molecules. For derivatives synthesized from 6-Bromoindolin-3-one, stereoselective methods have been employed, particularly through optical resolution techniques.

In the synthesis of Flustramine alkaloids, a critical step involves obtaining enantiomerically pure compounds. This is often achieved by resolving racemic intermediates. For instance, a key carboxylic acid intermediate (e.g., (±)-carboxylic acid 17b) has been successfully resolved using a chiral auxiliary, such as (R)-4-phenyloxazolidin-2-one. This process separates the enantiomers, allowing for the synthesis of specific stereoisomers of the final products. researchgate.netacs.orgacs.org

Table 2: Stereoselective Synthesis via Optical Resolution

| Method | Chiral Resolving Agent | Substrate Class | Outcome / Relevance | Citation(s) |

| Optical Resolution | (R)-4-phenyloxazolidin-2-one | (±)-Carboxylic acid 17b | Isolation of enantiomerically pure intermediates/products | researchgate.netacs.orgacs.org |

Investigations into Radical Cyclization Pathways

Radical cyclization reactions represent a powerful strategy for constructing cyclic and polycyclic organic molecules, often proceeding through distinct initiation, propagation, and termination steps. ulisboa.pt While direct mechanistic studies focusing on radical cyclization pathways specifically involving 6-Bromoindolin-3-one were not extensively detailed in the provided literature, the broader field of heterocycle synthesis frequently utilizes such mechanisms.

General investigations into radical reactions highlight their versatility in forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For example, aryl radicals, which can be generated from aryl halides, are known to participate in various cyclization reactions, including conjugate additions and ipso aromatic substitutions, leading to complex nitrogen heterocycles. researchgate.net Cascade processes involving radical cyclizations have also been employed to construct intricate ring systems. 20.210.105 The reactivity of radical intermediates, often initiated by homolytic bond cleavage through heating or irradiation, allows for unique synthetic transformations. ulisboa.pt The exploration of radical pathways in the synthesis of related indoline and isoindolinone structures demonstrates the potential for such mechanisms in accessing complex scaffolds. researchgate.net

Compound List:

6-Bromoindolin-3-one

Flustramine C

Flustramine A

Debromoflustramine A

Flustramide A

(R)-4-phenyloxazolidin-2-one

6-bromoindolin-2-one (mentioned in context of precursor)

3-bromoindoline

3-bromooxindole

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule, including identifying isomers and confirming structural integrity.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. Chemical shifts (δ) and coupling constants (J) are characteristic of specific functional groups and their environments. Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by revealing the carbon skeleton of the molecule, with chemical shifts indicating the electronic environment of each carbon atom.

For related compounds like 6-bromoindoline, ¹H NMR data typically shows signals in the aromatic region (e.g., δ 7.07–7.48 ppm) confirming the presence of the indole (B1671886) ring system, with specific signals influenced by the bromine substituent . ¹³C NMR data for such compounds often shows signals for sp² hybridized carbons in the aromatic rings within the range of δ 113.8–138.9 ppm . In studies involving 6-bromoindoline-2,3-dione derivatives, detailed ¹H and ¹³C NMR assignments have been reported, providing characteristic chemical shifts for the indole core and any attached substituents rsc.orgbozok.edu.trresearchgate.netmdpi.com. For instance, a study on 6-bromoindoline-2,3-dione reported ¹H NMR signals in DMSO-d₆ at δ 11.14 ppm (s, 1H, NH), 7.43 ppm (d, J = 8.0 Hz, 1H, aromatic), 7.26 ppm (dd, J = 8.0, 1.6 Hz, 1H, aromatic), and 7.07 ppm (d, J = 1.4 Hz, 1H, aromatic) rsc.org. The corresponding ¹³C NMR data showed signals at δ 183.22, 159.00, 149.62, 140.08, 126.93, 119.61, and 114.32 ppm rsc.org.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and elucidating complex structures, especially when dealing with isomers or intricate molecular frameworks. COSY NMR establishes proton-proton coupling relationships, while HSQC correlates directly bonded protons and carbons. HMBC provides information about longer-range correlations between protons and carbons, aiding in the assignment of quaternary carbons and confirming connectivity across multiple bonds bozok.edu.trresearchgate.net. For instance, studies on related isatin (B1672199) derivatives have utilized 2D NMR to clarify connectivity, particularly for ambiguous peaks .

In derivatives of 6-Bromoindolin-3-one, such as Schiff bases or hydrazones, E/Z isomerism around a C=N double bond can occur. NMR spectroscopy, particularly ¹H NMR, is instrumental in distinguishing between these isomers. Differences in the chemical shifts of protons near the double bond, or through-space NOE (Nuclear Overhauser Effect) correlations observed in 2D NOESY experiments, can confirm the configuration of the double bond mdpi.comresearchgate.netnih.govacs.org. For example, in the synthesis of isatin-hydrazone derivatives, ¹H NMR spectra indicated that most compounds were obtained as E isomers, with some also containing a small amount of the Z isomer, as evidenced by spectral analysis mdpi.com.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it determines the exact mass of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula rsc.orgbozok.edu.trresearchgate.netmdpi.com. For 6-bromoindoline-2,3-dione, HRMS (ESI+) has shown calculated [M+H]⁺ values consistent with its molecular formula rsc.org. For example, a calculated value of m/z 239.9660 was found for C₉H₆BrNO₂ [M+H]⁺ rsc.org. Similarly, for a derivative, a calculated [M+H]⁺ of 520.95003 was found for C₂₄H₁₅Br₂N₂O₂ [M+H]⁺, with the experimental value being 522.94752 mdpi.com. Fragmentation patterns observed in MS can also provide structural clues about the molecule's substructures.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of specific frequencies of infrared light corresponding to molecular vibrations. Key functional groups in 6-Bromoindolin-3-one and its derivatives, such as the carbonyl (C=O) and N-H stretching frequencies, can be identified. For related indoline-2,3-dione compounds, IR spectra typically show characteristic absorption bands for the carbonyl groups (often around 1700-1740 cm⁻¹) and N-H stretching (around 3100-3400 cm⁻¹) rsc.orgresearchgate.netmdpi.comnih.gov. For example, the IR spectrum of 6-bromoindoline-2,3-dione showed absorption bands at 3201 cm⁻¹ (N-H stretch), 1739 cm⁻¹ (C=O stretch), and 1659 cm⁻¹ (C=O stretch) rsc.org.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) analysis is a fundamental technique for unequivocally determining the three-dimensional structure of crystalline compounds. While specific SC-XRD data for 6-Bromoindolin-3-one itself is not directly detailed in the provided search results, related bromoindoline derivatives have undergone such analysis. For instance, in the study of 5-bromo-1-(6-bromohexyl)indoline-2,3-dione, SC-XRD revealed that the fused-ring system and attached atoms lie in a common plane, with the bromohexyl chain oriented at a dihedral angle relative to the indoline (B122111) ring system iucr.org. In crystal structures of other bromoindoline derivatives, molecules are often linked by intermolecular hydrogen bonds (e.g., C—H⋯O) and π–π interactions, contributing to the formation of chains or layered structures iucr.orgiucr.orgnih.goviucr.org. These analyses provide precise bond lengths, bond angles, and torsion angles, offering a detailed understanding of the molecule's geometry and its packing in the solid state.

Hirshfeld Surface Analysis for Non-binding Interactions

Hirshfeld surface analysis is a computational method used to quantify and visualize the contributions of different intermolecular interactions to crystal packing. Studies on various bromoindoline derivatives have employed this technique to understand the nature and strength of interactions, such as H⋯H, H⋯O/O⋯H, H⋯Br/Br⋯H, and H⋯C/C⋯H contacts nih.goviucr.orgnih.govbozok.edu.trresearchgate.netnih.govresearchgate.net. For example, in the analysis of a related tetrahydroquinolin-4-yl]pyrrolidin-2-one derivative, H⋯H interactions (36.9%), Br⋯H/H⋯Br (28.2%), and C⋯H/H⋯C (24.3%) were identified as the most significant contributors to crystal packing nih.gov. Similarly, for 5-bromo-1-{2-[2-(2-chloroethoxy)ethoxy]ethyl}indoline-2,3-dione, H⋯H (28.1%) and H⋯O/O⋯H (23.5%) interactions were found to be dominant, alongside H⋯Br/Br⋯H (13.8%) and H⋯Cl/Cl⋯H (13.0%) nih.goviucr.orgnih.gov. These analyses help in understanding the supramolecular architecture and the role of specific atoms and functional groups in stabilizing the crystal lattice.

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism for Absolute Configuration Determination)

Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a powerful tool for determining the absolute configuration of chiral molecules, especially when single-crystal X-ray diffraction is not feasible americanlaboratory.com. While direct VCD studies on 6-Bromoindolin-3-one are not explicitly detailed, the technique is widely used for assigning absolute stereochemistry in complex organic molecules. VCD involves comparing experimental spectra with theoretically calculated spectra (often using DFT methods) to match the signs and relative intensities of vibrational bands americanlaboratory.commdpi.comschrodinger.com. This comparison allows for the confident assignment of the absolute configuration of a chiral center. In the context of related compounds, VCD has been successfully applied to assign the absolute configuration of oxazolidinones used as intermediates in alkaloid synthesis, validating assignments made through other methods like specific rotation comparisons researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing insights into its electronic structure and optical properties. Studies on various indoline derivatives, including those with bromo-substituents, have utilized UV-Vis spectroscopy. For instance, the absorption spectra of indigoid derivatives, which can be related to indoline structures, were analyzed to understand their electronic properties and how substituents influence them rsc.orgmdpi.comresearchgate.netnsrrc.org.twfrontiersin.org. The absorption spectra of such compounds typically show characteristic bands in the visible or UV region, which are sensitive to changes in conjugation and electronic environment. For example, polymers containing indoline-2,3-dione units have shown absorption bands that are influenced by their solid-state packing and annealing conditions rsc.org. The λmax values and spectral shapes provide information about the electronic transitions, such as π–π* transitions, and can be used to determine optical band gaps in conjugated systems csic.esfrontiersin.org.

Compound Name Table

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromoindolin-3-one | 6-bromo-1,3-dihydroindol-2-one | 99365-40-9 | C8H6BrNO | 212.04 |

| 6-Bromooxindole (B126910) | 6-bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 | C8H6BrNO | 212.04 |

| 6-Bromo-2-oxindole | 6-bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 | C8H6BrNO | 212.04 |

| 6-Bromoindolin-2-one | 6-bromo-1,3-dihydro-2H-indol-2-one | 99365-40-9 | C8H6BrNO | 212.04 |

| 6-Bromoisatin (B21408) | 6-bromo-1H-indole-2,3-dione | 6326-79-0 | C8H4BrNO2 | 226.03 |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

DFT calculations offer a robust framework for investigating the electronic structure, molecular geometry, and spectroscopic properties of molecules. These methods are crucial for understanding the fundamental characteristics that dictate a compound's reactivity and interactions.

Studies employing DFT, often utilizing the B3LYP functional with basis sets such as 6-311++G(d,p) or 6-31G(d,p), have been performed on 6-bromoindoline-2,3-dione derivatives and related structures. These calculations aim to map the distribution of electrons within the molecule, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the highest energy molecular orbital from which electrons are most easily removed, while the LUMO represents the lowest unoccupied orbital that can accept electrons. The energy difference between these orbitals, known as the energy gap, is a key indicator of a molecule's electronic properties, including its reactivity and optical characteristics.

For a 5-bromoindoline-2,3-dione derivative, DFT calculations at the B3LYP/6-311G(d,p) level yielded a HOMO energy of -7.4517 eV and a LUMO energy of -0.9115 eV, resulting in an energy gap of 6.5402 eV iucr.org. In other studies involving 6-bromoindoline-2,3-dione derivatives, it has been observed that the HOMO and LUMO orbitals are primarily localized on the π and π* molecular orbitals of the aromatic groups researchgate.netbozok.edu.tr. Furthermore, calculated HOMO and LUMO energies for related compounds have indicated that charge transfer occurs within the molecule nih.govresearchgate.net. The distribution of HOMO orbitals has been noted to span the entire molecular structure in certain polymer systems derived from similar scaffolds rsc.org.

Table 1: DFT Calculated Electronic Properties of Indoline (B122111) Derivatives

| Property | Value (eV) | Compound/Derivative Studied | Computational Method (Basis Set) | Reference |

| HOMO Energy | -7.4517 | 5-bromoindoline-2,3-dione derivative | B3LYP/6-311G(d,p) | iucr.org |

| LUMO Energy | -0.9115 | 5-bromoindoline-2,3-dione derivative | B3LYP/6-311G(d,p) | iucr.org |

| Energy Gap (LUMO - HOMO) | 6.5402 | 5-bromoindoline-2,3-dione derivative | B3LYP/6-311G(d,p) | iucr.org |

| HOMO/LUMO Distribution | π and π* MOs | 6-bromoindoline-2,3-dione derivatives | B3LYP/6-311++G(d,p) | researchgate.netbozok.edu.tr |

| Charge Transfer | Indicated | 6-bromo-4-chloro-3-formyl coumarin | B3LYP/6-31G(d,p) | nih.gov |

| HOMO/LUMO Distribution | Along structure | Indoloquinoxaline-based HTMs (simplified models) | B3LYP/6-31G(d,p) | acs.org |

Conformational analysis using DFT helps in identifying the most stable three-dimensional arrangements of atoms within a molecule. For derivatives of 6-bromoindoline-2,3-dione, optimization of molecular structures has been performed researchgate.netbozok.edu.tr. In some cases, independent molecules with different conformations have been observed for specific derivatives researchgate.net. Furthermore, the presence of disordered atoms in specific side chains has been noted in crystal structures, indicating conformational flexibility or multiple stable arrangements iucr.org. The stability of the molecular structure can be influenced by various interactions, including π–π contacts, which have been shown to stabilize crystal packing in related compounds iucr.org.

A significant application of DFT is in the interpretation and validation of experimental spectroscopic data. Calculations of vibrational frequencies, NMR chemical shifts, and UV-Visible absorption spectra are commonly performed and then compared with experimentally obtained values. Studies have consistently shown a good agreement between calculated and experimental spectroscopic data for 6-bromoindoline-2,3-dione derivatives and related compounds iucr.orgresearchgate.netbozok.edu.trnih.govresearchgate.net. This correlation validates the accuracy of the computational models and aids in the definitive assignment of experimental spectral features, thereby confirming the molecular structure and purity .

Molecular Docking Studies

Ligand-Protein Interactions with Biological Targets

Molecular docking and simulation studies are frequently utilized to investigate how compounds interact with specific biological targets. For indolinone scaffolds, which include 6-Bromoindolin-3-one, these studies aim to identify potential binding sites within proteins and understand the nature of these interactions. Research on related indolinone derivatives has explored their interactions with various protein targets, including:

Fibroblast Growth Factor Receptors (FGFRs): Studies have mapped the binding orientations of indolin-2-one derivatives within FGFRs, identifying key amino acid residues involved in binding scienceopen.comnih.gov.

Epidermal Growth Factor Receptor (EGFR): Molecular docking simulations have been performed to identify potential binding sites on EGFR for indolin-2-one compounds, aiming to understand their inhibitory mechanisms unibo.itamegroups.cn.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Docking and molecular dynamics simulations have been used to explore the binding modes of indolin-2-one derivatives within the VEGFR-2 active site mdpi.comnih.gov.

Mycobacterium membrane protein Large (MmpL3): Computational techniques, including molecular docking, have been applied to analyze the binding pocket of MmpL3 for indole-based molecules nih.gov.

PIM Kinases: Docking studies have identified binding affinities and specific interactions, such as hydrogen bonding with Lys 67 and hydrophobic interactions with Val 52, for indolin-2-one derivatives targeting PIM kinases rsc.org.

M1 Muscarinic Acetylcholine Receptor (M1R) and Dopamine D2 Receptor (DRD2): Molecular docking studies suggest that certain synthesized molecules, including those with indoline cores, may act as potential compounds targeting these proteins researchgate.net.

Cholesterol Oxidase (ChOx): Molecular docking studies have investigated the interactions of N-alkylated diphenylhydantoin derivatives with cholesterol oxidase, revealing hydrogen bonds and hydrophobic interactions preprints.org.

These studies provide a basis for understanding how the structural features of 6-Bromoindolin-3-one and its analogs might contribute to their biological activity by interacting with specific protein targets.

Prediction of Binding Modes and Affinities

Predicting the binding affinity and mode of a ligand to its target protein is a cornerstone of computational drug design. Various computational methods are employed for this purpose, often yielding quantitative data that can be correlated with experimental results.

Methodologies: Common techniques include molecular docking (e.g., AutoDock Vina, AutoDock 3.0.3) to predict binding poses and scores, and molecular dynamics (MD) simulations (e.g., AMBER, GROMACS) to assess the stability and energetics of protein-ligand complexes. Free energy calculation methods like ESMACS and TIES have also been developed for more accurate binding affinity predictions nih.govnih.gov.

Affinity Metrics: Binding affinities are typically expressed as docking scores or binding free energies (e.g., in kcal/mol). For related indolinone derivatives, studies have reported binding affinities such as -6.248 kcal/mol for a PIM kinase inhibitor rsc.org, and specific IC50 values for enzyme inhibition, like 0.728 µM and 0.503 µM for VEGFR-2 inhibition by compounds 7c and 7d, respectively mdpi.comnih.gov. Related tyrosine kinase inhibitors showed IC50 values of 1.34 µM and 2.69 µM researchgate.net. MM-GBSA binding energies of -51.5 ± 10.6 kcal/mol have also been reported for protein-ligand complexes preprints.org.

Correlation with Experimental Data: Computational predictions are often validated against experimental data. For instance, binding free energy predictions for bromodomain inhibitors have shown good Spearman correlations of 0.78 with experimental data using the 3-trajectory ESMACS approach and an excellent correlation of 0.92 using the TIES approach nih.govnih.gov.

Table 1: Representative Binding Affinity Predictions and Interactions for Indolinone Derivatives

| Target Protein | Compound Class/Example | Computational Method(s) | Predicted Affinity / Score | Key Interactions | Reference |

| PIM-1 Kinase | Indolin-2-one analog 5 | Docking | -6.248 kcal/mol | Hydrogen bond with Lys 67, hydrophobic interactions with Val 52 | rsc.org |

| VEGFR-2 | Indolin-2-one deriv. 7d | Docking, MD simulations | IC50 = 0.503 µM | Not specified in detail, but implies specific binding mode within active site | mdpi.comnih.gov |

| Tyrosine Kinase | Indolin-2-one deriv. 6j | Docking | IC50 = 1.34 µM | Not specified in detail | researchgate.net |

| Cholesterol Oxidase | Diphenylhydantoin deriv. 4 | MM-GBSA, Docking | -51.5 ± 10.6 kcal/mol | Hydrogen bonds (transient), hydrophobic interactions | preprints.org |

| Bromodomain Inhibitors | Various | ESMACS, TIES | Spearman correlation: 0.78-0.92 | Not specified in detail | nih.govnih.gov |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are crucial for understanding the dynamic behavior and stability of molecular complexes over time, complementing static docking poses. These simulations track the atomic movements of a system, providing insights into conformational changes, flexibility, and the persistence of interactions.

Simulation Protocols: MD simulations are typically performed using established software packages like AMBER scienceopen.comnih.gov or GROMACS mdpi.com. Simulation durations can vary, with studies reporting lengths from 20 ns researchgate.net to 100 ns scienceopen.com. These simulations often involve steps such as heating, equilibration, and production runs to ensure accurate representation of the system's behavior under physiological conditions.

Stability Assessment: MD simulations can evaluate the stability of protein-ligand complexes. For instance, studies on diphenylhydantoin derivatives showed that the complex with cholesterol oxidase remained stable throughout an 80 ns simulation, exhibiting minimal conformational changes in the ligand preprints.org. Similarly, simulations exploring indolin-2-one derivatives in complex with FGFRs were used to assess their dynamic behaviors scienceopen.comnih.gov.

Interaction Dynamics: MD simulations can reveal the transient nature of interactions, such as hydrogen bonds, and how they evolve during the simulation. This provides a more realistic picture of ligand binding compared to static models preprints.org.

Multicomponent Orbital Interaction Analysis

Analysis of molecular orbital interactions, primarily through Density Functional Theory (DFT) calculations, offers insights into the electronic structure, reactivity, and stability of molecules.

Computational Methods: DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p) preprints.orgresearchgate.netresearchgate.net, are used to determine key electronic properties. These include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap researchgate.netresearchgate.net.

Electronic Properties and Reactivity: The energy gap between HOMO and LUMO is directly related to a molecule's structural stability and chemical reactivity preprints.org. Molecules with smaller energy gaps are generally considered more reactive and polarizable preprints.org. For materials science applications, such as in perovskite solar cells, the HOMO and LUMO energy levels are critical for achieving ideal band alignment and facilitating efficient charge separation and transfer acs.org.

Orbital Contributions: DFT calculations can also reveal the atomic and orbital contributions to the HOMO and LUMO, indicating which parts of the molecule are involved in electron donation or acceptance researchgate.net. For example, the HOMO and LUMO in some indolinone derivatives were found to be primarily formed from the π and π* molecular orbitals of their aromatic groups, respectively researchgate.net.

Multicomponent Interactions: While specific studies detailing multicomponent orbital interactions for 6-Bromoindolin-3-one itself were not directly found in the provided snippets, the general concept of analyzing these interactions is crucial for understanding reaction mechanisms, as demonstrated in studies of radical cyclizations acs.org.

Advanced Applications of 6 Bromoindolin 3 One in Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Systems

The indolin-3-one scaffold, coupled with the strategically placed bromine atom at the C6 position, endows 6-Bromoindolin-3-one with significant synthetic potential. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, alkenyl, alkynyl, or amino substituents. This functionalization capability is crucial for elaborating the core structure into more complex molecular architectures.

Furthermore, the indolin-3-one moiety itself is amenable to numerous transformations. The carbonyl group can participate in nucleophilic additions and condensation reactions, while the nitrogen atom can be alkylated or acylated. These inherent reactivities make 6-Bromoindolin-3-one a versatile starting material for constructing a broad spectrum of heterocyclic compounds. While direct examples of its use in synthesizing highly diverse heterocyclic classes beyond alkaloids are less detailed in the provided literature, related brominated indole (B1671886) derivatives, such as 6-bromoindole-3-carboxaldehyde, are recognized as valuable building blocks in heterocyclic synthesis . This suggests that 6-Bromoindolin-3-one possesses comparable potential for accessing various heterocyclic frameworks through tailored synthetic strategies.

Precursor for Complex Alkaloids and Natural Products

A significant application of 6-Bromoindolin-3-one lies in its role as a crucial precursor for the total synthesis of complex alkaloids, particularly those belonging to the hexahydropyrrolo[2,3-b]indole (HPI) family. Research has demonstrated its utility in the efficient synthesis of several marine alkaloids isolated from the bryozoan Flusta foliacea. These include Flustramine A, Flustramine C, Flustramide A, and Debromoflustramine A acs.orgresearchgate.netnih.govacs.orgcapes.gov.br.

The synthetic routes typically employ a series of key domino reactions, including olefination-isomerization-Claisen rearrangement (OIC) and reductive cyclization (RC) strategies acs.orgresearchgate.netacs.orgcapes.gov.br. For instance, the total synthesis of (±)-Flustramine C has been achieved in five steps starting from 6-Bromoindolin-3-one, proceeding via a key intermediate, 13a acs.orgresearchgate.netnih.govacs.orgcapes.gov.br. Similarly, (±)-Flustramine A and Flustramide A were synthesized in comparable step counts from the same starting material, utilizing intermediate 13a acs.orgresearchgate.netacs.orgcapes.gov.br. The synthesis of enantiomerically pure Debromoflustramine A also involves 6-Bromoindolin-3-one as a precursor, often through optical resolution of intermediate carboxylic acids researchgate.netacs.org.

Table 1: Synthesis of Hexahydropyrrolo[2,3-b]indole Alkaloids from 6-Bromoindolin-3-one

| Alkaloid Name | Number of Steps (from 6-Bromoindolin-3-one) | Key Synthetic Strategies |

| (±)-Flustramine C | 5 | Domino reactions, OIC, RC |

| (±)-Flustramine A | 5 | Domino reactions, OIC, RC (via Flustramide A) |

| (±)-Flustramide A | 5 | Domino reactions, OIC, RC |

| (±)-Debromoflustramine A | ~5 | Domino reactions, OIC, RC (followed by optical resolution) |

OIC: Olefination-Isomerization-Claisen Rearrangement; RC: Reductive Cyclization.

Synthesis of Polycyclic and Fused-Ring Systems

6-Bromoindolin-3-one serves as a valuable precursor for constructing polycyclic and fused-ring systems, with the hexahydropyrrolo[2,3-b]indole alkaloids being prime examples of such applications acs.orgresearchgate.netnih.govacs.orgcapes.gov.br. The formation of the bicyclic pyrrolo[2,3-b]indole (B14758588) core structure in these alkaloids represents a significant achievement in synthesizing fused heterocyclic frameworks.

Additionally, the synthesis of Benzo[f]isoindole-1,3-dicarboxylates is another important area where indole chemistry, and by extension, precursors like 6-Bromoindolin-3-one, play a role researchgate.netnih.gov. While specific synthetic routes described for benzo[f]isoindole-1,3-dicarboxylates often involve quinones and amino esters via I2-induced 1,3-dipolar cycloaddition reactions researchgate.netnih.gov, the underlying principle of constructing fused ring systems from indole-based precursors is well-established. The reactive bromine atom and the inherent cyclization potential of the indolin-3-one core make 6-Bromoindolin-3-one a suitable starting point for developing novel methodologies to access various polycyclic and fused-ring systems, mirroring the complexity seen in natural products.

Compound List:

6-Bromoindolin-3-one

Hexahydropyrrolo[2,3-b]indole alkaloids

Flustramine A

Flustramine C

Flustramide A

Debromoflustramine A

Benzo[f]isoindole-1,3-dicarboxylates

6-Bromoindole-3-carboxaldehyde

Intermediate 13a

Intermediate 13b

Carboxylic acid 17b

(R)-4-phenyloxazolidin-2-one

Biological Activity and Pharmacological Potential of 6 Bromoindolin 3 One Derivatives in Vitro Studies

Anticancer Activity Research

The quest for novel and effective anticancer agents is a cornerstone of pharmaceutical research. Derivatives of 6-bromoindolin-3-one have emerged as a promising class of compounds, demonstrating significant cytotoxic and antineoplastic effects in various preclinical in vitro models.

In Vitro Anti-proliferative Effects on Human Tumor Cell Lines (e.g., MCF-7, A-549)

The anti-proliferative potential of 6-bromoindolin-3-one derivatives has been evaluated against a panel of human tumor cell lines. Notably, spiro oxindole (B195798) derivatives have shown potent activity against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines nih.gov. One study identified a compound with an N-benzyl substitution and a chloro group on the indolin-2-one scaffold as the most potent against both MCF-7 and MDA-MB-231 cells nih.gov.

Further research into N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, which incorporate a related indolinone core, also demonstrated a wide range of activity against the MCF-7 cell line mdpi.com. Certain compounds within this series exhibited potent anticancer activity, with IC50 values comparable to the standard drug Sorafenib mdpi.com.

Similarly, studies on brominated derivatives with an acetophenone scaffold have highlighted their cytotoxicity against various human tumor cell lines, including breast adenocarcinoma (MCF-7) and alveolar adenocarcinoma (A-549) farmaciajournal.com. One derivative, in particular, showed remarkable cytotoxicity against these cell lines, with low IC50 values farmaciajournal.com. The anti-proliferative activity of these compounds appears to involve the induction of apoptosis, characterized by classic morphological indicators such as blebbing, the formation of apoptotic bodies, and nuclear fragmentation nih.gov.

Table 1: In Vitro Anti-proliferative Activity of Selected Indolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| Spiro oxindole derivative | MCF-7 | 3.55 ± 0.49 µM | nih.gov |

| Spiro oxindole derivative | MDA-MB-231 | 4.40 ± 0.468 µM | nih.gov |

| Imidazo[2,1-b]thiazole-isatin hybrid (6i) | MCF-7 | 8.38 ± 0.62 µM | mdpi.com |

| Imidazo[2,1-b]thiazole-isatin hybrid (6b) | MCF-7 | 11.50 ± 0.52 µM | mdpi.com |

| Brominated acetophenone derivative (5c) | A-549 | 11.80 ± 0.89 µg/mL | farmaciajournal.com |

Enzyme Inhibition Studies (e.g., VEGFR-2 Inhibition)

A key mechanism underlying the anticancer activity of many indolinone derivatives is the inhibition of protein kinases crucial for tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis nih.govmdpi.com. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 catalytic domain can prevent its activation, thereby disrupting downstream signaling pathways that lead to cell proliferation and angiogenesis nih.gov.

Several novel series of 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, which share the core oxindole structure, have been synthesized and shown to possess superior inhibitory activity against VEGFR-2 compared to the multi-kinase inhibitor sunitinib nih.gov. Docking studies suggest these compounds bind effectively to the ATP-binding site of VEGFR-2 nih.gov. Furthermore, certain N'-(2-oxoindolin-3-ylidene) derivatives have demonstrated significant VEGFR-2 inhibitory effects, with one compound in particular showing the highest activity mdpi.com. The substitution patterns on the isatin (B1672199) moiety of these molecules appear to play a crucial role in their kinase inhibitory activity mdpi.com.

Table 2: VEGFR-2 Inhibitory Activity of Selected Indolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Compound | Activity (IC50) | Source |

|---|---|---|---|

| Imidazo[2,1-b]thiazole-isatin hybrid | 6i | 0.33 ± 0.01 µM | mdpi.com |

| Imidazo[2,1-b]thiazole-isatin hybrid | 6j | 1.51 ± 0.06 µM | mdpi.com |

| Imidazo[2,1-b]thiazole-isatin hybrid | 6b | 3.85 ± 0.15 µM | mdpi.com |

| 2-pyrrolidone-fused derivative | 15 | 14.6 nM | nih.gov |

| 2-pyrrolidone-fused derivative | 7 | 23.7 nM | nih.gov |

Effects on Apoptotic Pathways and Cell Cycle Regulation (e.g., Caspase Activation, Bax/Bcl-2 Levels)

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondria-mediated intrinsic apoptotic pathway nih.gov. This family includes both anti-apoptotic proteins (like Bcl-2) and pro-apoptotic proteins (like Bax) nih.govnih.gov. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; an increase in this ratio favors the release of pro-apoptotic factors from the mitochondria, leading to the activation of caspases nih.govdovepress.com.

Caspases are a family of proteases that execute the process of apoptosis mdpi.com. Caspase-3 is a key executioner caspase, activated by both intrinsic and extrinsic pathways, which cleaves various cellular proteins, resulting in the characteristic morphological changes of apoptosis mdpi.comresearchgate.net.

Studies on related indole-based derivatives have demonstrated their ability to modulate these apoptotic pathways in cancer cells. In human epithelial cancer cells (A-549), certain potent derivatives were found to significantly elevate the levels of caspase-3, caspase-8, and the pro-apoptotic protein Bax researchgate.net. Concurrently, these compounds caused a downregulation of the anti-apoptotic protein Bcl-2 researchgate.net. This shift in the Bax/Bcl-2 ratio points to the involvement of the mitochondrial pathway in the apoptotic process nih.gov. The activation of caspase-3 by these compounds confirms their role in triggering the final execution phase of apoptosis dovepress.comresearchgate.net.

Anti-inflammatory Activity

In addition to their anticancer properties, 6-bromoindole (B116670) derivatives have demonstrated significant anti-inflammatory activity in vitro. Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases nih.gov.

Research on brominated indoles isolated from the marine mollusc Dicathais orbita has shown their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages mdpi.com. Specifically, 6-bromoindole and 6-bromoisatin (B21408) were found to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) mdpi.com. The underlying mechanism for this activity appears to be the inhibition of the translocation of the nuclear factor kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response nih.govmdpi.com.

Similarly, bromoindole alkaloids isolated from the Icelandic marine sponge Geodia barretti have been screened for anti-inflammatory activity using human dendritic cells (DCs) nih.gov. Certain derivatives were found to reduce the secretion of the pro-inflammatory cytokine IL-12p40 by DCs. Furthermore, when DCs were treated with these compounds before being co-cultured with T-cells, they decreased the T-cells' secretion of IFN-γ, indicating a reduction in Th1 differentiation, a key component of inflammatory responses nih.gov.

Antimicrobial and Antibacterial Efficacy

The rise of drug-resistant bacterial strains necessitates the urgent search for new antimicrobial agents nih.gov. 6-Bromoindole-based compounds have been identified as a promising source of new antimicrobials, showing efficacy against a range of pathogenic bacteria.

Activity Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of 6-bromoindole have shown intrinsic antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus nih.gov. Some 6-bromoindolglyoxylamide polyamine derivatives have also displayed antibiotic-enhancing properties against the resistant Gram-negative bacterium Pseudomonas aeruginosa nih.gov. The mechanism of action for the most potent of these polyamine derivatives was attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria nih.gov.

The marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine and its synthetic derivatives have also been investigated for their antimicrobial activity. The parent alkaloid showed the greatest activity, with a low minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus nih.govresearchgate.net. Other studies on different classes of compounds incorporating the 6-bromo-quinazolinone core have also reported antibacterial activity against S. aureus, E. coli, and P. aeruginosa mediresonline.org. However, in some cases, derivatives showed variable inhibition, with some species like S. aureus and P. aeruginosa exhibiting resistance to certain tested compounds tuiasi.ro.

Table 3: In Vitro Antimicrobial Activity of Selected 6-Bromoindole Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | MIC | 8 mg/L | nih.govresearchgate.net |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | MIC | 8 mg/L | nih.govresearchgate.net |

| 6-bromoindolglyoxylamide polyamine (3) | Staphylococcus aureus | Intrinsic Activity | Active | nih.gov |

| 6-bromoindolglyoxylamide polyamine (3) | Pseudomonas aeruginosa | Antibiotic Enhancement | Active | nih.gov |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Zone of Inhibition | 10 - 16 mm | mediresonline.org |

Inhibition of Bacterial Enzymes (e.g., Cystathionine γ-Lyase for Antibiotic Potentiation)

Derivatives based on the 6-bromoindole scaffold have been identified as potent inhibitors of bacterial cystathionine γ-lyase (bCSE), a key enzyme responsible for producing hydrogen sulfide (H₂S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govkazanmedjournal.rumdpi.com The inhibition of bCSE significantly enhances the susceptibility of these bacteria to antibiotics, a strategy known as antibiotic potentiation. nih.govkazanmedjournal.ru This approach aims to block the bacteria's protective mechanisms against oxidative stress, thereby increasing the efficacy of existing antibiotic treatments. mdpi.comnih.gov

Several 6-bromoindole derivatives have been synthesized and evaluated for their bCSE inhibitory activity. These compounds serve as a foundation for developing antibiotic potentiators that can help combat antimicrobial resistance. mdpi.comresearchgate.netnih.gov For instance, a series of inhibitors, designated NL1, NL2, and MNS1, have shown high activity and selectivity for bacterial CSE over its human counterpart (hCSE). nih.govkazanmedjournal.ru

Key findings from in vitro studies include:

(2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) are selective indole-based bCSE inhibitors developed from a 6-bromoindole building block. nih.gov

3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene (MNS1) , another novel inhibitor, demonstrated a dissociation constant (Kd) of 0.5 µM with bCSE from S. aureus, which was an order of magnitude lower than that for human CSE. kazanmedjournal.ru

The MNS1 compound was shown to effectively enhance the antibacterial effect of gentamicin against Bacillus subtilis. kazanmedjournal.ru

Further expansion of this class led to the synthesis of potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate (MNS2) , which also aims to potentiate the antimicrobial activity of antibiotics like gentamicin. mdpi.comnih.gov

These studies underscore the potential of 6-bromoindole derivatives as a promising class of molecules for resensitizing resistant bacteria to conventional antibiotics. nih.govnih.gov

Table 1: In Vitro Inhibition of Bacterial Cystathionine γ-Lyase (bCSE) by 6-Bromoindole Derivatives

| Compound Name | Chemical Name | Target Enzyme | Key Findings |

|---|---|---|---|

| NL1 | (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | Bacterial Cystathionine γ-Lyase (bCSE) | Selective inhibitor designed as an antibiotic potentiator. nih.gov |

| NL2 | 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | Bacterial Cystathionine γ-Lyase (bCSE) | Selective inhibitor developed from a 6-bromoindole core. nih.gov |

| MNS1 | 3-amino-5-[(6-bromo-1H-indol-1-yl)methyl]thiophene | S. aureus Cystathionine γ-Lyase (SaCSE) | Dissociation constant (Kd) of 0.5 µM; enhances the effect of gentamicin. kazanmedjournal.ru |

| MNS2 | potassium 3-amino-5-((6-bromoindolyl)methyl)thiophene-2-carboxylate | Bacterial Cystathionine γ-Lyase (bCSE) | Designed to potentiate the antimicrobial activity of gentamicin. mdpi.comnih.gov |

Antiviral Properties

Certain derivatives of 6-bromoindole have demonstrated significant antiviral activity in vitro. Research has identified compounds with potent effects against various viruses, including coronaviruses and influenza viruses. nih.govactanaturae.ruresearchgate.net

A notable example is the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole . This water-soluble compound, structurally similar to the antiviral drug arbidol, exhibited a reliable antiviral effect against SARS-CoV-2 in cell culture studies. nih.govactanaturae.runih.gov

Key research findings include:

At a concentration of 52.0 μM, the compound completely inhibited the replication of the SARS-CoV-2 virus. nih.govactanaturae.ru

It displayed a high selectivity index (SI) of 78.6 and an IC₅₀ value of 1.06 µg/mL. nih.govnih.gov

The compound was also found to suppress the formation of syncytium induced by the SARS-CoV-2 spike protein by 89% and showed interferon-inducing activity. nih.govactanaturae.ru

Earlier studies also reported that ethyl-6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives are potent inhibitors of the influenza virus. researchgate.net

These findings suggest that the 6-bromoindole scaffold is a valuable starting point for the development of new antiviral agents for diseases such as COVID-19. nih.govactanaturae.ru

Table 2: In Vitro Antiviral Activity of a 6-Bromoindole Derivative against SARS-CoV-2

| Compound Name | Virus | Activity Metric | Value | Key Finding |

|---|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | IC₅₀ | 1.06 µg/mL | High antiviral activity. nih.govnih.gov |

| SARS-CoV-2 | Selectivity Index (SI) | 78.6 | Indicates specificity of action. nih.govnih.gov | |

| SARS-CoV-2 | Inhibition at 52.0 µM | Complete | Fully inhibited viral replication at this concentration. actanaturae.ru |

General Enzyme and Protein Inhibition Studies

The 6-bromoindole framework is a versatile scaffold for designing inhibitors that target a range of enzymes and proteins, a critical aspect of drug discovery. mdpi.commdpi.com The most extensively studied application in this context is the inhibition of bacterial cystathionine γ-lyase (CGL) for antibiotic potentiation, as detailed in section 7.3.2. mdpi.comnih.gov Derivatives have been specifically engineered to bind to the active site of this enzyme, thereby disrupting its function and weakening bacterial defenses. kazanmedjournal.ru

Beyond CGL, the core structure of these compounds allows for modifications to target other biologically significant enzymes. The specific substitutions on the indole (B1671886) ring and its side chains are crucial for determining the target specificity and inhibitory potency. The development of these molecules often involves computational methods like molecular docking to predict and understand the interactions between the inhibitor and the enzyme's active site, facilitating the design of more effective therapeutic agents. mdpi.com

Receptor Antagonistic Activity (e.g., 5-HT6 Receptor)

Derivatives of 6-bromotryptamine, which shares the 6-bromoindole core, have been investigated as potential antagonists for serotonin receptors, particularly the 5-hydroxytryptamine type 2A (5-HT₂ₐ) receptor. nih.gov The 5-HT₂ₐ receptor is a key target in the development of treatments for neuropsychiatric disorders. nih.gov

In a study focused on finding new 5-HT₂ₐ receptor antagonists, researchers isolated 6-bromo-N-propionyltryptamine and 6-bromo-N-acetyltryptamine from a marine bacterium. nih.gov To explore the structure-activity relationship, a series of new 6-bromotryptamine analogues with varying acyl chain lengths were synthesized and evaluated for their antagonist activity.

Key findings from this research include:

The length of the N-acyl chain on the tryptamine moiety significantly influences the antagonist activity against the 5-HT₂ₐ receptor. nih.gov

Activity was observed to increase with the chain length from two carbons (acetyl) to six carbons (hexanoyl). nih.gov

6-bromo-N-hexanoyltryptamine emerged as the most potent compound in the series, showing an activity approximately four to five times stronger than the parent compound, 6-bromo-N-propionyltryptamine. nih.gov Its inhibitory activity was comparable to 70% of the positive control, ketanserin tartrate. nih.gov

This research highlights the potential of 6-bromoindole-based structures as a scaffold for developing antagonists for serotonin receptors, which could be valuable for treating neurological disorders. nih.gov

Table 3: 5-HT₂ₐ Receptor Antagonist Activity of 6-Bromotryptamine Derivatives

| Compound Name | Acyl Chain Length | Target Receptor | Relative Activity |

|---|---|---|---|

| 6-bromo-N-acetyltryptamine | C2 | 5-HT₂ₐ | Baseline activity. nih.gov |

| 6-bromo-N-propionyltryptamine | C3 | 5-HT₂ₐ | Stronger activity than the C2 analogue. nih.gov |

| 6-bromo-N-hexanoyltryptamine | C6 | 5-HT₂ₐ | Most potent in the series; ~4-5 fold more active than the C3 analogue. nih.gov |

Other Biological Activities (e.g., Anticonvulsant, Xanthine Oxidase, Tyrosinase Inhibition)

The versatile chemical nature of the indolinone scaffold, from which 6-bromoindolin-3-one is derived, has led to its investigation in several other areas of biological activity.

Anticonvulsant Activity: Derivatives of 3-phenyliminoindolin-2-one have been synthesized and screened for their anticonvulsant properties. nih.gov In preclinical screens, several compounds showed protective activity against pentylenetetrazole (PTZ)-induced seizures at a dose of 100 mg/kg, indicating potential for antiepileptic applications. nih.gov This suggests that the core indolinone structure is a promising pharmacophore for developing agents that act on the central nervous system. nih.govmdpi.com

Xanthine Oxidase Inhibition: Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. nih.govnih.gov Overproduction of uric acid can lead to conditions like gout. mdpi.com While many heterocyclic and phenolic compounds are known XO inhibitors, specific in vitro studies focusing on 6-bromoindolin-3-one derivatives are not extensively documented in the reviewed literature. nih.govresearchgate.net However, the general ability of heterocyclic compounds to inhibit XO suggests that this could be a potential area for future investigation.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in cosmetics for skin whitening and in medicine for treating hyperpigmentation disorders. nih.govmdpi.comthieme-connect.de A novel synthetic compound with structural similarities, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) , was designed as a tyrosinase inhibitor. nih.gov In vitro studies using mushroom tyrosinase showed that MHY1498 exhibited potent inhibitory activity with an IC₅₀ value of 1.25 µM, indicating it is a strong candidate for regulating melanogenesis. nih.gov Kinetic studies revealed it acts as a competitive inhibitor. nih.gov The structural elements of MHY1498, particularly the bromo-hydroxybenzylidene moiety, suggest the potential of similarly substituted indolin-3-ones as tyrosinase inhibitors.

Table 4: Tyrosinase Inhibitory Activity of a Structurally Related Compound

| Compound Name | Chemical Name | Target Enzyme | Activity Metric | Value | Inhibition Type |

|---|

| MHY1498 | (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one | Mushroom Tyrosinase | IC₅₀ | 1.25 µM | Competitive nih.gov |

Structure Activity Relationship Sar Studies of Brominated Indolinone Scaffolds

Influence of Bromine Atom Position on Biological Activity

The position of the bromine atom on the indolinone ring is a critical determinant of biological activity. The electronegativity and size of the bromine atom can alter the electron distribution within the aromatic system and create specific interactions with target proteins. fiveable.me

Research into brominated indole (B1671886) alkaloids has revealed distinct effects based on the halogen's location. For instance, in the context of cyclin-dependent kinase (CDK) inhibition, the placement of the bromine atom significantly impacts potency. Studies on meridianin alkaloids, which feature a brominated indole core, have shown that a single bromine substitution at either the C-5 or C-6 position of the indole ring leads to a considerable enhancement in inhibitory potency against certain kinases. nih.gov Conversely, dibromination of the ring tends to slightly decrease this inhibitory activity. nih.gov

For specific kinases like CDK1 and CDK5, the optimal substitution pattern involves a bromine atom at the C-7 position combined with a hydroxyl group at C-4, which provides the best inhibitory effects. nih.gov This highlights that the influence of the bromine's position is highly dependent on the specific topology of the target enzyme's binding site. The bromine atom at C-6, as in 6-bromoindolin-3-one, is frequently exploited in the design of inhibitors for various enzymes, including bacterial cystathionine γ-lyase, where 6-bromoindole (B116670) derivatives have been identified as a class of highly active inhibitors. mdpi.com

Table 1: Influence of Bromine Position on Kinase Inhibitory Activity

| Bromine Position | Effect on Potency | Target Kinase Examples |

| C-5 or C-6 | Considerable improvement | General Kinases nih.gov |

| C-7 | Optimal for best activity (with C-4 OH) | CDK1, CDK5 nih.gov |

| Di-substitution | Slight reduction in potency | General Kinases nih.gov |

Impact of Substituent Modifications on Pharmacological Profiles

Modifying other positions on the 6-bromoindolinone scaffold allows for the fine-tuning of its pharmacological profile, affecting potency, selectivity, and even the mechanism of action.

A notable example is seen in the antifungal potential of the 6-bromoindole scaffold. The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth for fungi like Botrytis cinerea and Monilinia fructicola. However, the simple addition of an acetyl group at the C-3 position to form 3-acetyl-6-bromoindole dramatically shifts its activity. This acetylated derivative becomes a formidable inhibitor of conidial spore germination, while showing little effect on established mycelial growth. mdpi.com This suggests that while the 6-bromoindole core is effective against existing infections, its 3-acyl derivative acts as a powerful preventative agent by targeting the initial propagation stage. mdpi.com

In the realm of anticancer agents, modifications to the side chains of related scaffolds have yielded significant improvements in activity. For indolizinoquinolinedione derivatives, which are catalytic inhibitors of DNA topoisomerase I (Top1), the introduction of an aminoalkyl side chain at the C-6 position was shown to enhance both cytotoxicity and Top1 inhibitory activity. nih.gov This enhancement is attributed to the cationic nature of the side chain under physiological conditions, which may improve cellular uptake and interactions with the Top1-DNA complex. nih.gov Similarly, for bromophenol derivatives incorporating an indolin-2-one moiety, mono-bromination on the phenol ring resulted in better anticancer activity than di-bromination, indicating that steric hindrance and hydrophobic parameters play a crucial role. researchgate.net

Table 2: Effect of C-3 Acylation on Antifungal Activity of 6-Bromoindole Scaffold

| Compound | Substitution at C-3 | Primary Antifungal Activity | Target Fungal Stage |

| 6-Bromoindole | None (Hydrogen) | Mycelial Growth Inhibition mdpi.com | Established Infection |

| 3-Acetyl-6-bromoindole | Acetyl Group | Spore Germination Inhibition mdpi.com | Propagation/Prevention |

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chiral compounds. mdpi.comresearchgate.net For brominated indolinone scaffolds that possess a chiral center, typically at the C-3 position, the different enantiomers can exhibit markedly different interactions with biological targets, leading to variations in efficacy and pharmacokinetics. nih.govmdpi.com

While specific SAR studies on the stereoisomers of 6-bromoindolin-3-one are not extensively detailed in the provided context, the principle is well-established in closely related molecules. For example, in studies of the nature-inspired compound 3-Br-acivicin, which features a brominated isoxazole ring, stereochemistry is a critical determinant of its antimalarial activity. mdpi.com Research demonstrated that only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial effects. mdpi.comnih.gov This stereoselectivity was attributed to the specific uptake mechanism, likely mediated by an L-amino acid transport system, and differential binding to target enzymes like Plasmodium falciparum glyceraldehyde 3-phosphate dehydrogenase (PfGAPDH). mdpi.comnih.gov One enantiomer of 3-Br-acivicin produced significant inhibition of PfGAPDH, while its corresponding enantiomer and diastereoisomers were inactive. mdpi.com

These findings underscore a fundamental principle in medicinal chemistry: for a chiral scaffold, one enantiomer is often significantly more active than the other. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the distinct spatial arrangements of each stereoisomer. Therefore, the stereochemical configuration of any chiral 6-bromoindolin-3-one derivative is a crucial factor that must be considered and controlled during drug design and development to ensure optimal biological activity.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The future synthesis of 6-bromoindolin-3-one and its analogs is trending towards methodologies that offer greater efficiency, precision, and sustainability. While traditional multi-step syntheses have been foundational, emerging research focuses on novel catalytic and one-pot strategies that streamline the construction of the indolin-3-one core.

Key future directions include:

Catalytic Asymmetric Synthesis: Achieving enantiomeric purity is crucial for developing specific biological activities. Future research will likely focus on developing chiral catalysts for the asymmetric synthesis of substituted 6-bromoindolin-3-ones, which is a significant area of interest for creating stereochemically defined bioactive compounds. rsc.org

C-H Functionalization and Dearomatization: Modern synthetic chemistry is moving towards direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net Applying these techniques, along with oxidative dearomatization of indole (B1671886) precursors, represents a highly atom-economical approach to generate complex indolin-3-one structures. researchgate.netacs.org Photoredox catalysis is an emerging powerful tool for dearomatization, offering a straightforward approach to couple indole derivatives with other molecules to create highly strained and complex polycyclic indolines. acs.org

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. The application of flow chemistry to multi-step syntheses, particularly those involving hazardous reagents or intermediates, could provide a safer and more efficient route to 6-bromoindolin-3-one.

Gold and Palladium Catalysis: Transition metal catalysis, particularly using gold and palladium, continues to be a fertile ground for discovering novel synthetic routes. Gold(I)-catalyzed cascade reactions have been used to create new classes of indolin-3-one derivatives from precursors like 4H-furo[3,2-b]indoles. unimi.it Similarly, palladium-catalyzed domino reactions and intramolecular annulations are being developed to rapidly assemble complex, fused tricyclic indole and indoline (B122111) skeletons. mdpi.comrsc.org These advanced catalytic systems are expected to enable the construction of novel 6-bromoindolin-3-one-containing polycycles.

Table 1: Emerging Synthetic Strategies for Indolin-3-One Scaffolds

| Synthetic Strategy | Key Advantages | Potential Application for 6-Bromoindolin-3-one |

|---|---|---|

| Catalytic Asymmetric Synthesis | Access to enantiomerically pure compounds, high stereoselectivity. rsc.org | Development of chiral drugs with specific biological targets. |

| Oxidative Dearomatization | High atom economy, use of simple indole precursors. researchgate.netacs.org | Efficient one-pot synthesis from 6-bromoindole (B116670) derivatives. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways. acs.org | Construction of complex polycyclic scaffolds under visible light. |

| Transition Metal Catalysis (Au, Pd) | High efficiency, formation of complex fused ring systems. unimi.itmdpi.com | Rapid assembly of novel, structurally diverse derivatives. |

Design of New Derivatized Scaffolds

The 6-bromoindolin-3-one core is a privileged scaffold that can be chemically modified to generate vast libraries of new compounds with diverse biological activities. The bromine atom at the 6-position serves as a convenient synthetic handle for further functionalization, typically through cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Future trends in derivatization are focused on several key areas:

Spirocyclic Scaffolds: The creation of spiro-indolinones, where the C2 or C3 position of the indolinone ring is part of another ring system, is a major trend. researchgate.net These three-dimensional structures are of great interest in medicinal chemistry as they can interact with biological targets in novel ways. The synthesis of dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives has yielded compounds with promising antiproliferation properties against various human cancer cell lines. researchgate.net